![molecular formula C14H21ClN4O2 B2457887 Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate CAS No. 1147998-25-1](/img/structure/B2457887.png)
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that is commonly used as a building block in the synthesis of various bioactive molecules.
Mechanism Of Action
The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is not well understood. However, it is believed to act as a scaffold molecule that can bind to specific target proteins and modulate their activity. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can selectively inhibit the activity of PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways in the brain. This can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate are dependent on the specific bioactive molecule that is synthesized using this compound. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can increase the levels of dopamine and cAMP in the brain, which can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Advantages And Limitations For Lab Experiments
The advantages of using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block in the synthesis of bioactive molecules include its high yield and purity, as well as its ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in scientific research. These include the synthesis of novel bioactive molecules using this compound as a building block, the development of more efficient synthesis methods for this compound, and the investigation of its potential applications in the treatment of various diseases. Additionally, the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in combination with other scaffold molecules may lead to the development of more potent and selective bioactive molecules.
Conclusion
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in the synthesis of various bioactive molecules. Its ease of synthesis, high yield and purity, and potential applications in the treatment of various diseases make it a valuable building block in scientific research. Further investigation into the synthesis and applications of this compound may lead to the development of novel bioactive molecules and potential treatments for various diseases.
Scientific Research Applications
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate has been extensively used in the synthesis of various bioactive molecules such as protein kinase inhibitors, phosphodiesterase 10A (PDE10A) inhibitors, and histone deacetylase (HDAC) inhibitors. These molecules have potential applications in the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases.
properties
IUPAC Name |
tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)17-12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRBBVCJYYJQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.